O-Desmethyl Quinidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

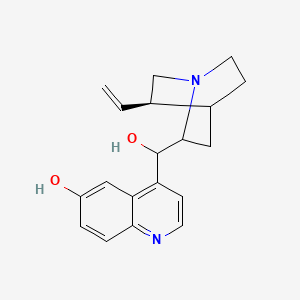

4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-PPQKOSGMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Desmethyl Quinidine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl quinidine (B1679956), also known as cupreidine (B22110) or 6'-hydroxycinchonine, is a primary active metabolite of the antiarrhythmic drug quinidine and a metabolite of the antimalarial drug quinine (B1679958).[1][2][3] As a compound of significant interest in pharmacology and medicinal chemistry, a thorough understanding of its fundamental properties and structure is essential for researchers in drug development and related scientific fields. This technical guide provides a comprehensive overview of the core physicochemical properties, structural details, and relevant experimental data for O-Desmethyl quinidine.

Core Physicochemical Properties

This compound is a white to off-white or pale yellow solid.[2][4] The empirical and physical data for this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. It is important to note a discrepancy in the reported melting point, with different sources citing values of 152 °C and 186-190 °C.[5][6] This suggests potential variability based on the crystalline form or experimental conditions. For optimal stability, this compound should be stored at low temperatures (ranging from -20°C to 8°C) and protected from light.[4][5][6][7][8][9]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [5][7][8][10] |

| Molecular Weight | 310.39 g/mol | [5][8][10] |

| CAS Number | 70877-75-7 | [5][7][8][10] |

| Appearance | White to off-white solid; Pale yellow to light yellow solid | [2][4] |

| Melting Point | 152 °C or 186-190 °C | [5][6] |

| Solubility | Soluble in DMSO; Slightly soluble in Ethanol and Methanol | [1][6][8] |

| Predicted pKa | 8.82 ± 0.40 | [6] |

| Calculated logP | 2.8702 | |

| Storage Conditions | Store at -20°C to 8°C, protect from light | [5][6][7][8] |

Chemical Structure and Identification

The chemical structure of this compound is characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic system. The desmethylation occurs at the 6' position of the quinoline ring, resulting in a hydroxyl group.

| Identifier | Value | Reference(s) |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanol | [9][11] |

| SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--c3ccnc4cc(O)ccc34 | [5][7] |

| Synonyms | Cupreidine, 6'-Hydroxycinchonine, O-Demethylquinidine | [5][7][9] |

Experimental Data and Protocols

Metabolic Formation of this compound

This compound is a product of the hepatic metabolism of quinidine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. The O-demethylation of quinidine at the 6'-position is a key metabolic pathway.

Experimental Workflow: In Vitro Metabolism of Quinidine

The following diagram illustrates a typical workflow for an in vitro experiment to study the formation of this compound from quinidine using human liver microsomes.

Figure 1: Workflow for the in vitro metabolism of quinidine to this compound.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes, quinidine (substrate), and a phosphate buffer in a microcentrifuge tube.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the analyte of interest, is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.

Biological Activity and Mechanism of Action

As a metabolite of quinidine, this compound is expected to exhibit similar pharmacological activities, primarily as an antiarrhythmic agent through the blockade of cardiac ion channels.

Signaling Pathway: Postulated Mechanism of Action on Cardiac Ion Channels

The antiarrhythmic effects of Class Ia antiarrhythmic agents like quinidine, and likely this compound, are mediated through the blockade of voltage-gated sodium (Nav) and potassium (Kv) channels in cardiomyocytes. This action alters the cardiac action potential, leading to a decrease in excitability and conduction velocity.

Figure 2: Postulated signaling pathway for the antiarrhythmic action of this compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To investigate the effects of this compound on specific ion channels, such as Nav1.5, the whole-cell patch-clamp technique is employed using a cell line heterologously expressing the channel of interest (e.g., HEK293 cells).

-

Cell Culture: HEK293 cells stably expressing the target ion channel are cultured on glass coverslips.

-

Electrophysiological Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external physiological salt solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and depolarizing voltage steps are applied to elicit ion currents through the channels.

-

Drug Application: After recording baseline currents, the cells are perfused with the external solution containing this compound at various concentrations.

-

Data Analysis: The effect of this compound on the ion channel currents (e.g., peak current amplitude, channel kinetics) is measured and analyzed to determine parameters such as the half-maximal inhibitory concentration (IC₅₀).

Synthesis Overview

This compound can be prepared via asymmetric synthesis starting from cinchonidine. This process typically involves multiple steps, including chemical modifications and a final chromatographic separation to isolate the desired product.

Logical Relationship: Synthesis from Cinchonidine

Figure 3: Logical workflow for the synthesis of this compound from cinchonidine.

Conclusion

This compound is a key metabolite of quinidine with significant biological activity. This guide provides essential data on its physicochemical properties, structure, and relevant experimental methodologies. A comprehensive understanding of these core characteristics is crucial for researchers engaged in the fields of pharmacology, drug metabolism, and the development of new therapeutic agents. Further research is warranted to fully elucidate its specific interactions with various ion channels and to resolve the existing discrepancies in its reported physical properties.

References

- 1. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]

- 2. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine enhances and suppresses Kv1.2 from outside and inside the cell, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Quinidine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Quinidine (B1679956), also known as Cupreidine (B22110), is a primary metabolite of the renowned antiarrhythmic drug, quinidine. This technical guide provides a comprehensive overview of the discovery, synthesis pathways, and biological importance of this significant compound. It details a key synthetic method for its preparation via O-demethylation of quinidine's diastereomer, quinine (B1679958), and presents available quantitative data on its biological activity in a structured format. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and visual representations of chemical transformations to facilitate further investigation and application of O-Desmethyl Quinidine.

Discovery and Significance

The discovery of this compound (Cupreidine) is intrinsically linked to the study of the metabolism of Cinchona alkaloids, a class of compounds historically significant for their anti-malarial properties. Following the isolation of quinine and quinidine from the bark of the Cinchona tree in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou, extensive research into their pharmacological effects and metabolic fate ensued.

This compound was identified as a major metabolite of quinidine. Its significance lies in its own pronounced biological activity. Studies have revealed that this compound exhibits antiarrhythmic properties comparable to its parent compound, quinidine, but with a potentially more favorable safety profile, showing lower acute toxicity.[1] This has led to continued interest in its potential as a therapeutic agent in its own right, particularly for cardiac arrhythmias and other conditions such as nocturnal leg cramps.[2]

Synthesis Pathway: O-Demethylation of Quinine

The primary route for the synthesis of this compound involves the O-demethylation of the readily available Cinchona alkaloid, quinine, which is the diastereomer of quinidine. While early attempts at demethylation using strong acids like hydrobromic or hydroiodic acid at high temperatures were largely unsuccessful, a milder and more selective method has been developed.[3]

A notable and effective method for this transformation utilizes anhydrous aluminum trichloride (B1173362) in a suitable solvent.[3][4] This Lewis acid-mediated demethylation provides a reliable pathway to obtain this compound. Another reported reagent for this purpose is boron tribromide.[3]

The overall transformation can be represented as follows:

Quinine → this compound (Cupreidine)

The core of this synthesis is the cleavage of the methyl ether on the quinoline (B57606) ring system of quinine to yield the corresponding phenol.

Reaction Mechanism

The demethylation of quinine using anhydrous aluminum trichloride proceeds through a Lewis acid-catalyzed cleavage of the aryl methyl ether. The proposed mechanism involves the coordination of the aluminum trichloride to the oxygen atom of the methoxy (B1213986) group, which polarizes the C-O bond and facilitates the nucleophilic attack to remove the methyl group.

Caption: Proposed mechanism for the O-demethylation of quinine.

Experimental Protocols

O-Demethylation of Quinine using Anhydrous Aluminum Trichloride

This protocol is adapted from the method described by Asnawi, et al.[3][5]

Materials:

-

Quinine

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), dried

-

1 N Sodium Hydroxide (NaOH)

-

1 N Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve quinine (1 molar equivalent) in dried dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of anhydrous aluminum trichloride (4 molar equivalents) in dried dichloromethane.

-

Add the aluminum trichloride solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.

-

Carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

-

Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N NaOH.

-

Separate the layers and discard the organic phase.

-

Adjust the aqueous phase to a pH of 8-9 with 1 N HCl to precipitate the product.

-

Extract the product with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Yield: Approximately 68.12%.[3]

Quantitative Data

The biological activity of this compound has been quantitatively assessed, particularly in comparison to its parent compound, quinidine.

| Parameter | This compound (Cupreidine) | Quinidine | Notes |

| Synthesis Yield | |||

| O-Demethylation (AlCl₃) | 68.12% | N/A | Yield reported for the demethylation of quinine.[3] |

| O-Demethylation (BBr₃) | 60% | N/A | Yield reported for the demethylation of quinine.[3] |

| Hemodynamic Effects | Comparative effects on cardiovascular parameters.[1] | ||

| Bradycardia | Less pronounced | More marked | This compound induces a less significant decrease in heart rate.[1] |

| Blood Pressure Depression | Less pronounced | More marked | This compound causes a smaller drop in blood pressure.[1] |

| Peripheral Vasodilation | Less significant | Significantly greater | Intra-arterial administration of quinidine results in more pronounced vasodilation.[1] |

| Myocardial Contractility | Less negative inotropic effect | Greater negative inotropic effect | This compound has a weaker depressive effect on the force of heart muscle contraction.[1] |

| Acute Toxicity | Lower | Higher | The acute toxicity of cupreidine is reported to be about 50% less than that of quinidine.[1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound from quinine.

Caption: Workflow for this compound synthesis.

Conclusion

This compound stands as a compound of significant interest due to its pharmacological profile, which mirrors some of the beneficial effects of quinidine while potentially offering a superior safety margin. The synthesis of this metabolite is achievable through established chemical methods, with the O-demethylation of quinine using aluminum trichloride being a well-documented and effective approach. The provided experimental protocol and quantitative data serve as a foundation for researchers to explore the therapeutic potential of this compound further. Future research could focus on optimizing the synthesis to improve yields, exploring alternative synthetic routes, and conducting more extensive in vivo studies to fully elucidate its pharmacological and toxicological properties. This in-depth technical guide aims to equip drug development professionals with the core knowledge required to advance the study of this promising compound.

References

- 1. Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.itb.ac.id [journals.itb.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Demethylation of Quinine Using Anhydrous Aluminium Trichloride | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

O-Desmethyl Quinidine: A Primary Metabolite of Quinidine Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. Its therapeutic and toxic effects are not solely attributable to the parent drug, as its metabolites can also exhibit significant pharmacological activity. Among these, O-Desmethyl quinidine, a primary product of quinidine's hepatic metabolism, has garnered attention for its own antiarrhythmic properties. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, pharmacological profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The principal enzyme responsible for the biotransformation of quinidine is CYP3A4.[1] This metabolic process yields several metabolites, including the pharmacologically active 3-hydroxyquinidine (B22111) and quinidine N-oxide, as well as this compound. The formation of this compound occurs via O-demethylation, a common metabolic reaction for compounds containing methoxy (B1213986) groups.

References

An In-depth Technical Guide to the Mechanism of Action of O-Desmethyl Quinidine

Introduction

O-Desmethyl Quinidine (B1679956) is an active metabolite of quinidine, a well-established Class Ia antiarrhythmic agent.[1][2] Like its parent compound, O-Desmethyl Quinidine exerts its pharmacological effects primarily by modulating cardiac ion channels, thereby altering the electrophysiological properties of myocardial cells.[1] During chronic therapy with quinidine, metabolites like this compound can accumulate to plasma levels comparable to the parent drug, suggesting they may contribute significantly to both the therapeutic and pro-arrhythmic effects observed in patients.[1] This guide provides a detailed overview of its core mechanism of action, supported by experimental data and protocols.

Core Mechanism of Action: Dual Ion Channel Blockade

The primary mechanism of action for this compound is the blockade of both fast inward sodium channels and repolarizing potassium channels within cardiac myocytes. This dual action is characteristic of Class Ia antiarrhythmics and leads to distinct changes in the cardiac action potential.

-

Sodium Channel (INa) Blockade : this compound causes a frequency-dependent depression of the maximum upstroke velocity (Vmax) of phase 0 of the action potential.[1] This effect is more pronounced at faster heart rates (shorter basic cycle lengths), a hallmark of use-dependent sodium channel blockade.[1] By inhibiting the rapid influx of sodium ions, it slows the rate of depolarization, which can help to suppress ectopic pacemakers and terminate re-entrant arrhythmias.

-

Potassium Channel (IK) Blockade : The compound also significantly prolongs the action potential duration at 90% repolarization (APD90).[1] This is achieved by blocking one or more of the potassium currents responsible for phase 3 repolarization (e.g., the rapid and slow delayed rectifier potassium currents, IKr and IKs). This prolongation of the repolarization phase increases the effective refractory period of the myocardial tissue.

This combined action of slowing depolarization and prolonging the refractory period is the basis for its antiarrhythmic properties. However, the significant prolongation of repolarization can also lead to pro-arrhythmic effects, such as early afterdepolarizations (EADs), particularly at slow heart rates (long basic cycle lengths).[1]

Signaling Pathway and Electrophysiological Impact

The following diagram illustrates the effect of this compound on cardiac ion channels and the resulting changes to the action potential.

Caption: Mechanism of this compound on cardiac ion channels.

Data Presentation

The electrophysiological effects of this compound have been quantified in comparative in-vitro studies. The table below summarizes the key findings from experiments on canine Purkinje fibers.

| Parameter | Drug Concentration | Observation | Primary Ion Channel Affected | Reference |

| Vmax (Phase 0 Slope) | 10 µM | Statistically significant depression, most pronounced at short basic cycle lengths (e.g., 300 msec). | Fast Sodium Current (INa) | [1] |

| APD90 (Action Potential Duration) | 10 µM | Statistically significant prolongation, most pronounced at long basic cycle lengths (e.g., 4000 msec). | Delayed Rectifier Potassium Currents (IK) | [1] |

| Early Afterdepolarizations (EADs) | 10 µM | Induced at long basic cycle lengths. | Primarily related to prolonged repolarization and reactivation of inward currents. | [1] |

Experimental Protocols

The data summarized above were obtained using established in-vitro cardiac electrophysiology techniques. The detailed methodology is crucial for the interpretation and replication of these findings.

Preparation and Superfusion of Cardiac Tissue

-

Tissue Source : Canine hearts are utilized, from which free-running Purkinje fibers are dissected from the ventricles.

-

Mounting : The isolated Purkinje fibers are mounted in a heated tissue bath (typically 37°C).

-

Superfusion : The tissue is continuously superfused with a Tyrode's solution, which is a buffered salt solution that mimics the composition of extracellular fluid, and is bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Pacing : The fibers are stimulated at one end using bipolar electrodes at various basic cycle lengths (BCLs), typically ranging from 300 to 8000 msec, to simulate different heart rates.

Electrophysiological Recording and Analysis

-

Microelectrode Impalement : Standard glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to measure transmembrane potentials.

-

Baseline Measurement : Action potentials are recorded at each BCL under baseline (drug-free) conditions.

-

Drug Application : The tissue is then superfused with a solution containing this compound at a specified concentration (e.g., 10 µM) for a duration sufficient to reach a steady state (e.g., 1 hour).

-

Post-Drug Measurement : Action potentials are recorded again at all BCLs in the presence of the drug.

-

Data Analysis : The recorded action potentials are analyzed to determine key parameters, including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for in-vitro electrophysiology studies.

Conclusion

This compound, a major metabolite of quinidine, is a potent antiarrhythmic agent with a Class Ia mechanism of action. It exerts its effects by blocking both fast sodium and repolarizing potassium channels, leading to slowed cardiac depolarization and prolonged repolarization. While these actions are therapeutically beneficial for suppressing certain arrhythmias, the significant effect on repolarization also carries a risk of pro-arrhythmic events like EADs. The contribution of this metabolite to the overall clinical profile of quinidine therapy is significant and underscores the importance of considering the pharmacological activity of metabolites in drug development and clinical practice.

References

In-Depth Pharmacological Profile of O-Desmethyl Quinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Quinidine (B1679956), a primary metabolite of the venerable antiarrhythmic agent quinidine, has demonstrated notable pharmacological activity, positioning it as a compound of interest in cardiovascular research. This technical guide provides a comprehensive overview of the pharmacological profile of O-Desmethyl Quinidine, with a focus on its electrophysiological effects, mechanism of action, and available pharmacokinetic data. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel antiarrhythmic therapies. While quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge to facilitate further investigation.

Introduction

This compound, also known as Cupreidine, is an active metabolite of quinidine, a Class I antiarrhythmic drug.[1] It is formed through the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of quinidine, a process that can be mediated by certain genetic variants of the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] While much of the historical and clinical focus has been on quinidine and its other major metabolite, 3-hydroxyquinidine, studies have indicated that this compound possesses significant antiarrhythmic properties.[4] This document aims to collate and present the available technical data on the pharmacological profile of this compound.

Electrophysiological Effects and Mechanism of Action

The primary antiarrhythmic action of this compound, similar to its parent compound, is attributed to its effects on cardiac ion channels, leading to modifications of the cardiac action potential.

Effects on Cardiac Action Potential

In vitro studies on canine Purkinje fibers have provided the most direct evidence of this compound's electrophysiological effects. These studies demonstrate that this compound modulates both the depolarization and repolarization phases of the cardiac action potential.

-

Depolarization (Phase 0): this compound causes a depression of the maximum upstroke velocity (Vmax) of the action potential. This effect is indicative of a blockade of the fast inward sodium current (INa), mediated by Nav1.5 channels. The depression of Vmax is frequency-dependent, becoming more pronounced at faster stimulation rates. The time constants for the onset of and recovery from this frequency-dependent Vmax depression are reported to be similar to those of quinidine.[4]

-

Repolarization (Phase 3): A significant effect of this compound is the prolongation of the action potential duration at 90% repolarization (APD90). This effect is most prominent at longer basic cycle lengths (BCLs), indicating a more substantial impact at slower heart rates. The prolongation of repolarization is a key factor in its antiarrhythmic potential, as it increases the effective refractory period of cardiac tissue.[4]

-

Proarrhythmic Potential: Notably, the significant prolongation of repolarization by this compound has been associated with the induction of early afterdepolarizations (EADs) at long BCLs. EADs are known triggers for torsades de pointes, a life-threatening ventricular arrhythmia. This suggests that, like quinidine, this compound may possess proarrhythmic potential.[4]

Interaction with Cardiac Ion Channels

While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound on individual cardiac ion channels are not widely available, its observed electrophysiological effects allow for inferences about its targets. The primary mechanism of action involves the blockade of multiple ion channels.

Signaling Pathway of this compound's Action on Cardiomyocytes

Caption: Modulation of cardiac ion channels and subsequent electrophysiological effects by this compound.

Quantitative Data on Pharmacological Activity

Quantitative data on the interaction of this compound with specific cardiac ion channels remains scarce. The following table summarizes the available data.

| Target | Assay Type | Species | IC50 (µM) | Reference |

| Cardiac Enzymes | Not Specified | Not Specified | 0.4 | [5] |

| Human Liver Microsomes | Enzyme Inhibition Assay | Human | 1 | [5] |

| Rat Liver Microsomes | Enzyme Inhibition Assay | Rat | 1 | [5] |

Pharmacokinetics

Detailed pharmacokinetic parameters specifically for this compound are not well-documented in publicly available literature. The majority of pharmacokinetic studies have focused on the parent drug, quinidine, and its more abundant metabolite, 3-hydroxyquinidine. The data presented below pertains to quinidine and should be used as a reference for understanding the general context of its metabolites.

Metabolism

This compound is a product of the hepatic metabolism of quinidine. The O-demethylation reaction is catalyzed by cytochrome P450 enzymes, with studies suggesting the involvement of CYP2D6 variants.[2][3]

Metabolic Pathway of Quinidine to this compound

Caption: Hepatic metabolism of quinidine to this compound via CYP2D6.

Pharmacokinetic Parameters of Quinidine (for reference)

The following table provides a summary of the pharmacokinetic parameters of the parent drug, quinidine.

| Parameter | Value | Species | Notes | Reference |

| Bioavailability (Oral) | ~70% (range 45-100%) | Human | Subject to first-pass metabolism. | [6] |

| Half-life (t1/2) | 6-8 hours | Human (adults) | Can be prolonged in certain disease states. | [6] |

| Volume of Distribution (Vd) | 2.0-3.5 L/kg | Human (healthy) | Indicates extensive tissue distribution. | [7] |

| Protein Binding | 70-95% | Human | Primarily to albumin and alpha-1-acid glycoprotein. | [7] |

| Clearance | 2.5-5.0 mL/min/kg | Human (healthy) | Primarily hepatic. | [7] |

Experimental Protocols

In Vitro Electrophysiology on Canine Purkinje Fibers

Objective: To assess the effects of this compound on the cardiac action potential parameters of isolated canine Purkinje fibers.

Workflow for In Vitro Electrophysiology

Caption: A generalized workflow for studying the electrophysiological effects of this compound.

Materials:

-

Canine hearts

-

Tyrode's solution (composition in mM: NaCl 137, KCl 4, MgCl2 1, CaCl2 2, NaH2PO4 0.45, NaHCO3 12, glucose 5.5), gassed with 95% O2 / 5% CO2

-

This compound stock solution

-

Standard microelectrode recording setup (amplifier, digitizer, data acquisition software)

-

Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

-

Tissue bath with temperature control (37°C) and superfusion system

-

Stimulator

Procedure:

-

Tissue Preparation: Hearts are obtained from mongrel dogs. Free-running Purkinje fibers are carefully dissected from the ventricles in cold Tyrode's solution.

-

Mounting and Superfusion: The dissected Purkinje fiber is mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.

-

Stimulation: The preparation is stimulated at various basic cycle lengths (e.g., 300 to 8000 ms) using bipolar electrodes.

-

Baseline Recording: After a stabilization period, transmembrane action potentials are recorded using a glass microelectrode. Key parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization (APD50 and APD90) are measured.

-

Drug Application: this compound is added to the superfusate at the desired concentration (e.g., 10 µM).

-

Experimental Recording: Action potentials are recorded at steady-state drug effect (e.g., after 1 hour of superfusion). The same parameters as in the baseline recording are measured.

-

Washout: The preparation is superfused with drug-free Tyrode's solution to assess the reversibility of the drug's effects.

-

Data Analysis: The changes in action potential parameters before and after drug application are statistically analyzed.

Discussion and Future Directions

This compound exhibits a pharmacological profile consistent with a Class I antiarrhythmic agent, demonstrating effects on both cardiac depolarization and repolarization. Its significant prolongation of the action potential duration suggests potential efficacy in the management of certain arrhythmias, but also raises concerns about proarrhythmic risk, particularly at slower heart rates.

The current understanding of this compound is limited by the lack of comprehensive quantitative data. Future research should focus on:

-

Quantitative Ion Channel Pharmacology: Determining the IC50 and Ki values of this compound for key cardiac ion channels (Nav1.5, hERG, KvLQT1/minK, etc.) is crucial for a precise understanding of its mechanism of action and for building predictive models of its effects.

-

Detailed Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models and, if warranted, in humans is essential to understand its in vivo disposition and potential for drug-drug interactions.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies in relevant arrhythmia models are needed to evaluate the antiarrhythmic efficacy and proarrhythmic risk of this compound.

A more complete pharmacological profile will enable a thorough assessment of the therapeutic potential of this compound as a standalone antiarrhythmic agent or as a contributor to the overall effects of quinidine therapy.

Conclusion

This compound is a pharmacologically active metabolite of quinidine with demonstrable effects on cardiac electrophysiology. Its profile as a multi-ion channel blocker, affecting both sodium and potassium currents, underscores its potential as an antiarrhythmic agent. However, the limited availability of quantitative data, particularly regarding its interaction with specific ion channels and its pharmacokinetic properties, highlights the need for further in-depth investigation. This technical guide provides a foundation for such future research, which will be critical in elucidating the full therapeutic and toxicological profile of this compound.

References

- 1. Pharmacokinetics of quinidine related to plasma protein binding in man [pubmed.ncbi.nlm.nih.gov]

- 2. Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of O-Desmethyl Quinidine: A Technical Guide

Introduction

O-Desmethyl Quinidine (B1679956) is one of the primary metabolites of quinidine, a well-known Class Ia antiarrhythmic agent and antimalarial drug.[1] Following administration, quinidine is metabolized in the liver, primarily by cytochrome P450 enzymes, into several active metabolites, including 3-hydroxyquinidine, quinidine-N-oxide, and O-desmethylquinidine.[1][2] These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the therapeutic and adverse effects of the parent drug.[1] This technical guide provides a comprehensive overview of the known in vitro activity of O-Desmethyl Quinidine, focusing on its effects on metabolic enzymes and cardiac electrophysiology, supported by detailed experimental protocols and pathway visualizations.

Enzyme Inhibition: Cytochrome P450 2D6 (CYP2D6)

This compound has been identified as an inhibitor of CYP2D6, a crucial enzyme in the metabolism of numerous drugs. While its inhibitory potency is less than that of the parent compound, it remains a significant activity.

Quantitative Data: CYP2D6 Inhibition

The inhibitory effect of this compound on CYP2D6 has been quantified using heterologously expressed enzyme systems.

| Compound | Target Enzyme | Substrate | K_i Value (µM) | Source |

| This compound | CYP2D6 | Dextromethorphan (B48470) | 0.43 - 2.3 | [3] |

| Quinidine (parent drug) | CYP2D6 | Dextromethorphan | 0.027 | [3] |

Table 1: Inhibitory constants (K_i) for this compound against CYP2D6.

Experimental Protocol: CYP2D6 Inhibition Assay

The following protocol outlines a typical method for determining the inhibitory activity of a compound against CYP2D6.

Objective: To determine the K_i of this compound for CYP2D6-mediated dextromethorphan O-demethylation.

Materials:

-

Enzyme Source: Microsomes from yeast cells heterologously expressing human CYP2D6.[3]

-

Substrate: Dextromethorphan.[3]

-

Test Compound: this compound.

-

Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Detection System: High-Performance Liquid Chromatography (HPLC) system for quantifying the metabolite (dextrorphan).

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, the CYP2D6-expressing microsomes, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the metabolic reaction by adding a range of concentrations of the substrate, dextromethorphan, and the NADPH generating system.

-

Incubation: Incubate the reaction mixtures for a specified time (e.g., 10-15 minutes) at 37°C in a shaking water bath. The reaction time should be within the determined linear range for metabolite formation.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins.

-

Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.

-

Quantification: Analyze the samples using a validated HPLC method to separate and quantify the formation of the dextrorphan (B195859) metabolite.

-

Data Analysis: Determine the reaction velocity at each substrate and inhibitor concentration. Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and plot the results using methods such as a Dixon plot to calculate the inhibitory constant (K_i).

Visualization: Quinidine Metabolism Pathway

The following diagram illustrates the metabolic conversion of quinidine to its major metabolites by cytochrome P450 enzymes.

In Vitro Cardiac Electrophysiology

Like its parent compound, this compound exhibits activity on cardiac ion channels, influencing the transmembrane action potential.

Summary of Effects on Cardiac Action Potentials

Studies on canine Purkinje fibers have demonstrated that this compound alters key parameters of the cardiac action potential, suggesting it contributes to the overall electrophysiological profile of quinidine therapy.[1]

| Parameter | Observation | Concentration | Cell Type | Source |

| Vmax (Phase 0 Upstroke) | Statistically significant depression at short cycle lengths (e.g., 300 msec) | 10 µM | Canine Purkinje Fibers | [1] |

| APD90 (Action Potential Duration) | Significant prolongation, greatest at long cycle lengths (e.g., 4000 msec) | 10 µM | Canine Purkinje Fibers | [1] |

| Arrhythmogenic Potential | Caused early afterdepolarizations (EADs) at long cycle lengths | 10 µM | Canine Purkinje Fibers | [1] |

Table 2: Electrophysiological effects of this compound on cardiac tissue.

Experimental Protocol: Cardiac Action Potential Measurement

The following protocol describes the use of standard microelectrode techniques to measure the effects of this compound on cardiac action potentials in Purkinje fibers.[1]

Objective: To characterize the effects of this compound on action potential parameters (Vmax, APD90) in isolated cardiac Purkinje fibers.

Materials:

-

Tissue: Canine cardiac Purkinje fibers dissected from the ventricles.

-

Apparatus: A tissue bath with temperature control (37°C), superfusion system, electrical stimulator, glass microelectrodes (~10-20 MΩ resistance), amplifier, and data acquisition system.

-

Solutions: Tyrode's solution (superfusate) with standard physiological ion concentrations, saturated with 95% O2 / 5% CO2.

-

Test Compound: this compound dissolved in an appropriate vehicle.

Procedure:

-

Tissue Preparation: Dissect free-running Purkinje fibers from a canine heart and mount them in the tissue bath.

-

Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant rate and maintain the temperature at 37°C.

-

Stimulation: Stimulate one end of the Purkinje fiber preparation using an external electrode at various basic cycle lengths (BCLs), for example, from 300 to 8000 msec.[1]

-

Intracellular Recording: Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.

-

Baseline Measurement: Record stable baseline action potentials at each BCL. Measure key parameters including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).

-

Drug Application: Switch the superfusate to one containing a 10 µM concentration of this compound.[1]

-

Effect Measurement: After a 1-hour equilibration period with the drug, repeat the recordings and measurements at all BCLs.[1]

-

Data Analysis: Compare the Vmax and APD90 values before and after drug application. Calculate the percentage change to determine the effect of the compound.

Visualization: Proposed Mechanism of Action on Ion Channels

Based on the effects observed and the known mechanism of the parent drug, the following diagram illustrates the proposed signaling pathway for this compound's action on the cardiac myocyte.

References

- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Quinidine: A Technical Guide to Solubility and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl quinidine (B1679956), also known as cupreidine, is an active metabolite of the class Ia antiarrhythmic agent quinidine.[1][2] As with any drug candidate or major metabolite, a thorough understanding of its physicochemical properties is paramount for successful formulation development and regulatory approval. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of O-Desmethyl quinidine. Due to the limited availability of public data on this specific metabolite, this paper also furnishes detailed experimental protocols for determining key parameters such as aqueous and solvent solubility, pKa, Log D, and stability under forced degradation conditions. These methodologies are presented to empower researchers to generate the critical data required for advancing drug development programs.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in assessing its potential as a drug. While experimental data for this compound is sparse, some key properties have been reported or can be predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [3] |

| Molecular Weight | 310.39 g/mol | [4] |

| Appearance | White to off-white or Pale Yellow to Light Yellow Solid | [2][5][6] |

| Melting Point | 167-175 °C / 186-190 °C | [4][7] |

| Predicted pKa | 8.82 ± 0.40 | [4] |

| Predicted XLogP3 | 2.6 | [3] |

Note: pKa and XLogP3 values are computationally predicted and should be experimentally verified.

The predicted pKa of 8.82 suggests that this compound is a weak base.[4] Consequently, its aqueous solubility is expected to be highly pH-dependent, with significantly greater solubility in acidic conditions where the molecule becomes protonated. The predicted XLogP3 of 2.6 indicates a moderate degree of lipophilicity, which is a critical factor for membrane permeability and potential for non-specific binding.[3]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and developability. It influences dissolution rate, absorption, and the feasibility of creating various dosage forms.

Organic Solvent Solubility

Quantitative data for the solubility of this compound in a range of organic solvents is not widely available. However, qualitative and semi-quantitative information has been reported.

Table 2: Organic Solvent Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (322.17 mM) | Requires ultrasonic assistance for dissolution.[8] |

| DMSO | Slightly Soluble | [4] |

| Ethanol (B145695) | Slightly Soluble | [4] |

| Methanol (B129727) | Slightly Soluble | [4] |

The high solubility in DMSO is useful for in vitro screening assays, but the need for sonication suggests that the dissolution kinetics may be slow.[8] The "slight" solubility in common alcohols like ethanol and methanol indicates that formulation in these solvents may be challenging without co-solvents or other formulation enhancement strategies.[4]

Aqueous Solubility

As of this writing, specific experimental data on the aqueous solubility of this compound across a range of pH values is not available in the public domain. Based on its predicted pKa of 8.82, the compound's solubility is expected to increase significantly at pH values below its pKa. Determining the precise pH-solubility profile is a critical step in pre-formulation.

Stability Characteristics

Ensuring the stability of an active pharmaceutical ingredient (API) is a core requirement for drug development, guaranteeing its safety, efficacy, and shelf-life.

Solid-State and Solution Storage

Proper storage is essential to prevent degradation. The following conditions are recommended based on supplier data.

Table 3: Recommended Storage Conditions for this compound

| Format | Storage Temperature | Duration | Additional Precautions |

| Solid | 2-8°C or 4°C | Long-term | Sealed in a dry environment, protected from light, stored under nitrogen.[2][4][5] |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Protected from light, stored under nitrogen.[5] |

| In Solvent (e.g., DMSO) | -20°C | 1 month | Protected from light, stored under nitrogen.[5] |

Degradation Pathways

Specific degradation pathways for this compound have not been publicly detailed. To identify these pathways and develop a stability-indicating analytical method, forced degradation (stress testing) studies are required. These studies expose the drug to harsh conditions to accelerate decomposition and identify potential degradation products.

Experimental Protocols

To address the data gaps for this compound, the following sections provide detailed, standardized protocols for determining its solubility and stability profiles.

Metabolic Pathway of Quinidine

This compound is a product of hepatic metabolism of quinidine. Understanding this relationship is important for interpreting pharmacokinetic data.

Caption: Metabolic conversion of Quinidine to its major metabolites.

Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and biopharmaceutical classification.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CID 46781188 | C19H22N2O2 | CID 46781188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 70877-75-7 [sigmaaldrich.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for O-Desmethyl Quinidine in CYP2D6 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), a primary metabolite of the well-known antiarrhythmic drug and potent cytochrome P450 2D6 (CYP2D6) inhibitor, quinidine, also exhibits inhibitory activity against the CYP2D6 enzyme. Understanding the inhibitory potential of metabolites is crucial in drug development to fully characterize the drug-drug interaction (DDI) profile of a parent compound. These application notes provide a comprehensive overview of the use of O-Desmethyl Quinidine in CYP2D6 inhibition assays, including its mechanism of action, relevant kinetic data, and detailed experimental protocols.

Mechanism of Action

The inhibitory mechanism of this compound on CYP2D6 is presumed to be competitive, similar to its parent compound, quinidine. The binding of these inhibitors to the active site of the CYP2D6 enzyme prevents the metabolism of other drugs that are substrates of this enzyme. Key amino acid residues within the CYP2D6 active site, namely Phenylalanine 120 (Phe120), Glutamic acid 216 (Glu216), and Aspartic acid 301 (Asp301), are critical for the binding of quinidine and likely play a similar role in the interaction with this compound[1][2]. The interaction of the inhibitor with these residues sterically and electronically hinders the access of substrate molecules to the catalytic heme center of the enzyme.

Quantitative Data Summary

The inhibitory potency of this compound on CYP2D6 has been determined in in vitro studies. The following table summarizes the available kinetic data for this compound and its parent compound, quinidine, for comparison. It is important to note that this compound is a less potent inhibitor of CYP2D6 compared to quinidine[3].

| Compound | Parameter | Value (µM) | Enzyme Source | Substrate | Reference |

| This compound | Ki | 0.43 - 2.3 | Yeast-expressed human CYP2D6 | Dextromethorphan (B48470) | [3] |

| Quinidine | Ki | 0.027 | Yeast-expressed human CYP2D6 | Dextromethorphan | [3] |

| Quinidine | IC50 | 0.02 | Human Liver Microsomes | Not Specified | [4] |

| Quinidine | IC50 | 0.11 | Human Liver Microsomes | Not Specified | [5] |

Experimental Protocols

Two primary methods are commonly employed to assess CYP2D6 inhibition in vitro: fluorescence-based assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Protocol 1: Fluorescence-Based CYP2D6 Inhibition Assay

This high-throughput method utilizes a fluorogenic probe substrate that is converted into a fluorescent product by CYP2D6. The inhibition of the enzyme is measured by the reduction in fluorescence intensity.

Materials:

-

Recombinant human CYP2D6 (e.g., in microsomes)

-

This compound (as the inhibitor)

-

CYP2D6 fluorogenic substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Note that DMSO can inhibit CYP2D6 at final concentrations ≥ 0.2%[6].

-

Prepare a series of dilutions of this compound in potassium phosphate buffer to achieve the desired final concentrations in the assay.

-

Prepare the CYP2D6 enzyme solution by diluting the recombinant human CYP2D6 microsomes in potassium phosphate buffer.

-

Prepare the fluorogenic substrate solution in potassium phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Assay Protocol:

-

Add the CYP2D6 enzyme solution to the wells of the 96-well plate.

-

Add the different concentrations of this compound or solvent control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/468 nm for the metabolite of AMMC)[7].

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.

-

Normalize the reaction rates to the solvent control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Protocol 2: LC-MS/MS-Based CYP2D6 Inhibition Assay

This method is considered the gold standard and uses a specific probe substrate that is metabolized by CYP2D6 to a specific metabolite. The formation of the metabolite is quantified by LC-MS/MS.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP2D6

-

This compound

-

CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions and dilutions of this compound as described in Protocol 1.

-

Prepare the HLM or recombinant enzyme solution in potassium phosphate buffer.

-

Prepare the probe substrate solution in potassium phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Assay Protocol:

-

In a microcentrifuge tube, combine the HLM or recombinant enzyme, potassium phosphate buffer, and the desired concentration of this compound or solvent control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Quantify the amount of metabolite formed in each sample.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

To determine the Ki value, the experiment should be repeated with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using graphical methods such as a Dixon plot or by non-linear regression analysis.

-

Visualizations

Caption: Competitive inhibition of the CYP2D6 catalytic cycle by this compound.

Caption: A typical experimental workflow for characterizing a CYP2D6 inhibitor.

References

- 1. Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]

- 12. enamine.net [enamine.net]

High-performance liquid chromatography (HPLC) method for O-Desmethyl Quinidine

An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of O-Desmethyl Quinidine (B1679956), a primary metabolite of the antiarrhythmic drug Quinidine. This application note provides a comprehensive protocol for the analysis of O-Desmethyl Quinidine in research and pharmaceutical development settings. The method detailed below is designed to be simple, precise, and reliable for routine analysis.

Chromatographic Conditions

A successful separation and quantification of this compound can be achieved using reversed-phase HPLC. The following table summarizes a recommended set of chromatographic conditions. Alternative conditions reported for the parent compound, Quinidine, are also provided for reference and method development purposes.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Method for Metabolites | Alternative Method (for Quinidine)[1] |

| Column | Silica Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[2] | Phosphate Buffer (pH 3.0): Acetonitrile (25:75 v/v)[1] |

| Flow Rate | 1.0 mL/min (Typical) | 0.8 mL/min[1] |

| Detection | Fluorescence: Excitation 340 nm, Emission 425 nm[3] | UV at 254 nm[1] |

| Injection Volume | 20 µL | 20 µL |

| Column Temp. | Ambient (or 25°C for consistency) | Ambient |

| Run Time | ~10 minutes | ~5 minutes |

Experimental Workflow

The overall workflow for the analysis of this compound involves several key stages, from initial sample and standard preparation to final data processing and analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

Detailed Experimental Protocols

Reagent and Solution Preparation

-

Mobile Phase Preparation (Recommended Method):

-

Prepare a 1 N Ammonium Nitrate solution.

-

Prepare a 2 N Ammonium Hydroxide solution.

-

Carefully mix HPLC-grade Methanol, 1 N Ammonium Nitrate, and 2 N Ammonium Hydroxide in a ratio of 28:1:1 (v/v/v).[2]

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase. This is the primary stock solution.

-

-

Working Standard Solutions:

-

Perform serial dilutions from the standard stock solution using the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) for the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh the sample (e.g., bulk drug powder) containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Sonicate for 15-30 minutes to ensure complete dissolution.[1]

-

Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection to remove particulate matter.[1] For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.[4][5]

-

HPLC System Setup and Analysis

-

System Startup: Turn on the HPLC system, including the pump, detector, and data acquisition software.

-

Column Equilibration: Purge the pump with the mobile phase and then equilibrate the column by running the mobile phase through the system at the set flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography software that includes injections of a blank (mobile phase), the working standard solutions, and the prepared samples.

-

Analysis: Inject 20 µL of each solution into the HPLC system and record the chromatograms.

-

Data Processing:

-

Integrate the peak corresponding to this compound.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Method Validation Summary

To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines.[1] Key validation parameters are summarized below. The provided data is illustrative, based on a validated method for the parent compound, Quinidine.

Table 2: Illustrative Method Validation Parameters (Based on Quinidine Analysis)

| Validation Parameter | Specification | Illustrative Result (for Quinidine) | Source |

| Specificity | No interference at the retention time of the analyte. | No peaks observed from diluent or excipients. | [6] |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.999 | [1] |

| Concentration Range | Defined range with acceptable linearity, accuracy, and precision. | 20 µg/mL - 60 µg/mL | [1] |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.77% | [1] |

| Precision (% RSD) | Repeatability RSD ≤ 2% | 0.2% | [1] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.001 µg/mL | [1] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | N/A | [1] |

Logical Relationship for Method Validation

The validation process follows a logical hierarchy, where fundamental parameters establish the foundation for more complex assessments like accuracy and precision.

Caption: Logical hierarchy of HPLC method validation parameters.

References

- 1. jidps.com [jidps.com]

- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. agilent.com [agilent.com]

- 6. pharmainfo.in [pharmainfo.in]

Mass Spectrometry Application Notes for the Analysis of O-Desmethyl Quinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine is a primary active metabolite of Quinidine, a class I antiarrhythmic agent. The monitoring of Quinidine and its metabolites is crucial in clinical and pharmaceutical settings to ensure therapeutic efficacy and avoid toxicity. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and selective method for the quantification of this compound in biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 311.1 | 175.1 | 25 |

| This compound | 311.1 | 136.1 | 35 |

| This compound | 311.1 | 159.1 | 30 |

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.

Materials:

-

Human plasma sample

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see LC method below).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry (MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

MRM Transitions: Refer to the Quantitative Data Summary table.

Visualizations

Experimental Workflow

Figure 1. Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Quinidine Metabolism Pathway

Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved in its O-demethylation to this compound.

Figure 2. Metabolic pathway of Quinidine to this compound.

Fragmentation of this compound

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 311.1) in the collision cell of the mass spectrometer leads to the formation of characteristic product ions. The proposed fragmentation pathway involves the cleavage of the bond between the quinoline (B57606) and quinuclidine (B89598) moieties.

Figure 3. Proposed fragmentation of this compound.

Application Notes and Protocols for the Bioanalysis of O-Desmethyl Quinidine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing O-Desmethyl Quinidine (B1679956) as a reference standard in the bioanalysis of quinidine and its metabolites. The following sections detail the background, physicochemical properties, and a validated bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

O-Desmethyl Quinidine is a primary metabolite of quinidine, a class IA antiarrhythmic agent. In bioanalytical settings, particularly in pharmacokinetic and drug metabolism studies, the accurate quantification of both the parent drug and its metabolites is crucial. This compound serves as an essential reference standard for the development and validation of analytical methods to ensure specificity, accuracy, and precision. Its use allows for the reliable determination of quinidine metabolism and disposition in various biological matrices.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 70877-75-7 |

| Molecular Formula | C₁₉H₂₂N₂O₂ |

| Molecular Weight | 310.40 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 4°C, protected from light, and under a nitrogen atmosphere. For solutions, store at -20°C for up to one month or -80°C for up to six months.[1][2] |

Metabolic Pathway of Quinidine

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 3-hydroxyquinidine, catalyzed by CYP3A4. A minor pathway includes O-demethylation to this compound. Understanding this pathway is critical for interpreting bioanalytical results.

References

Application Notes and Protocols: Enzyme Kinetics Assay with O-Desmethyl Quinidine as a CYP2D6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. Its activity can significantly influence drug efficacy and toxicity. O-Desmethyl Quinidine (B1679956), a metabolite of the potent CYP2D6 inhibitor quinidine, also exhibits inhibitory effects on this enzyme. Understanding the kinetics of this inhibition is crucial for predicting drug-drug interactions and ensuring therapeutic safety. These application notes provide detailed protocols for assessing the inhibitory potential of O-Desmethyl Quinidine on CYP2D6 activity using two common assay formats: a fluorometric assay and a chromatography-based assay.

Data Presentation

| Compound | Parameter | Value (µM) | Substrate Used | Reference |

| This compound | Ki | 0.43 - 2.3 | Dextromethorphan | [1] |

| Quinidine | Ki | 0.027 | Dextromethorphan | [1] |

| Quinidine | IC50 | 0.02 | Not Specified | [2] |

| Quinidine | IC50 | ~0.008 | Fluorogenic Substrate | [3] |

Signaling Pathway: Quinidine Metabolism and CYP2D6 Inhibition

Quinidine is primarily metabolized by CYP3A4 to its O-desmethylated form. Both quinidine and this compound can then act as inhibitors of CYP2D6, affecting the metabolism of other drugs that are substrates for this enzyme.

References

- 1. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for a Cell-Based Assay Using O-Desmethyl Quinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug Quinidine, is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[1] This enzyme plays a crucial role in the metabolism of approximately 25% of clinically used drugs.[2] Therefore, evaluating the inhibitory potential of compounds like this compound on CYP2D6 is a critical step in drug discovery and development to assess potential drug-drug interactions. These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on CYP2D6 using a fluorometric method.

Principle of the Assay

This cell-based assay utilizes a cell line engineered to express human CYP2D6. The assay principle is based on the competitive inhibition of CYP2D6 by this compound. A non-fluorescent substrate is introduced to the cells, which is metabolized by CYP2D6 into a highly fluorescent product. In the presence of an inhibitor like this compound, the enzymatic activity of CYP2D6 is reduced, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of inhibitory potency, typically expressed as an IC50 value.

Data Presentation

Quantitative Inhibition Data

The inhibitory potential of this compound and its parent compound, Quinidine, against CYP2D6 has been characterized by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Compound | Parameter | Value (µM) | Notes |

| This compound | Ki | 0.43 - 2.3 | Weaker inhibition compared to Quinidine.[1] |

| Quinidine | Ki | 0.013 - 0.027 | Potent inhibitor of CYP2D6.[1] |

| Quinidine | IC50 | ~0.02 | Determined in a microsomal assay.[3] |

Note: IC50 values are dependent on assay conditions, including substrate concentration. The Ki value is a more absolute measure of inhibitory potency.

Signaling Pathway: CYP2D6 Inhibition

The following diagram illustrates the mechanism of competitive inhibition of CYP2D6 by this compound.

Caption: Competitive inhibition of CYP2D6 by this compound.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing human CYP2D6 (or other suitable cell line).

-

This compound: Purity >95%.

-

CYP2D6 Substrate: A suitable fluorogenic substrate for CYP2D6 (e.g., a derivative of 7-ethoxy-4-trifluoromethylcoumarin).

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

-

Positive Control: Quinidine.

-